molecular formula C13H10F3N3S B5830633 1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea

1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B5830633
M. Wt: 297.30 g/mol
InChI Key: ZASLWZAMGGRLAW-UHFFFAOYSA-N
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Description

1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring and a trifluoromethyl-substituted phenyl group connected via a thiourea linkage. The presence of the trifluoromethyl group imparts distinct physicochemical properties, making it valuable in agrochemical, pharmaceutical, and material science applications .

Properties

IUPAC Name

1-pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3S/c14-13(15,16)9-3-1-4-10(7-9)18-12(20)19-11-5-2-6-17-8-11/h1-8H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASLWZAMGGRLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC2=CN=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of pyridine-3-carboxylic acid with trifluoromethylphenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization from ethyl acetate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming hydrogen bonds with active site residues, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its diffusion across cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: 1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea stands out due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to similar compounds .

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